Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane
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Overview
Description
Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[410]heptan-2-yl)oxy]silane is a complex organosilicon compound It is characterized by the presence of a tert-butyl group, dimethyl groups, and a bicyclic oxirane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane typically involves the reaction of a suitable bicyclic precursor with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the silicon-containing moiety.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: A precursor used in the synthesis of tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane.
Tert-butyl(dimethyl)silyl ether: A related compound with similar protecting group properties.
Bicyclic oxiranes: Compounds with similar bicyclic structures but different substituents.
Uniqueness
This compound is unique due to its combination of a silicon-containing moiety and a bicyclic oxirane structure. This combination imparts unique reactivity and stability, making it valuable in various chemical applications .
Properties
IUPAC Name |
tert-butyl-dimethyl-[(1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl)oxy]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2Si/c1-11(2)12-9-13-16(6,17-13)14(10-12)18-19(7,8)15(3,4)5/h12-14H,1,9-10H2,2-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZZSSGBPRVMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2C(O2)(C(C1)O[Si](C)(C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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